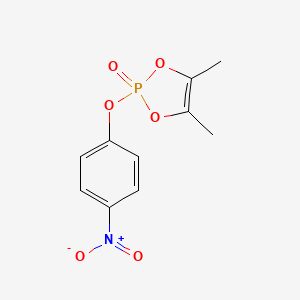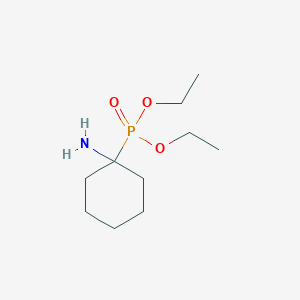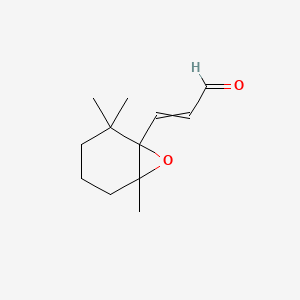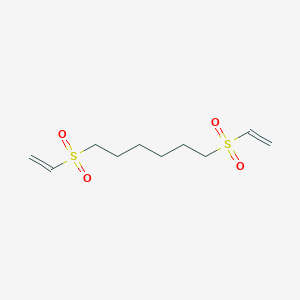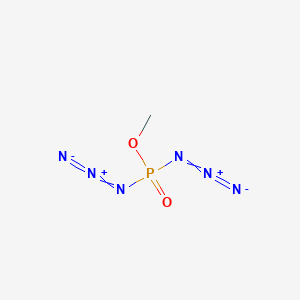![molecular formula C13H13NS B14631164 Benzenethiol, 2-[(phenylmethyl)amino]- CAS No. 52797-55-4](/img/structure/B14631164.png)
Benzenethiol, 2-[(phenylmethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenethiol, 2-[(phenylmethyl)amino]-: is an organic compound that belongs to the class of aromatic thiols It is characterized by the presence of a thiol group (-SH) attached to a benzene ring, with an additional phenylmethylamino group attached to the second position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with electrophiles to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenethiol, 2-[(phenylmethyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like bromine (Br₂) and nitric acid (HNO₃) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced thiol derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzenethiol, 2-[(phenylmethyl)amino]- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various aromatic compounds .
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes. It may also be used in the development of biochemical assays .
Medicine: In medicine, research is ongoing to explore the potential therapeutic applications of Benzenethiol, 2-[(phenylmethyl)amino]-. It may have applications in drug development, particularly in targeting specific molecular pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its unique chemical properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of Benzenethiol, 2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The phenylmethylamino group may also interact with various receptors and signaling pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Benzenethiol, 2-amino-
- Benzenethiol, 2-methylamino-
- Benzenethiol, 2-ethylamino-
Comparison: Benzenethiol, 2-[(phenylmethyl)amino]- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with molecular targets, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
52797-55-4 |
|---|---|
Molekularformel |
C13H13NS |
Molekulargewicht |
215.32 g/mol |
IUPAC-Name |
2-(benzylamino)benzenethiol |
InChI |
InChI=1S/C13H13NS/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 |
InChI-Schlüssel |
FCGFVJCYIBUCCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine](/img/structure/B14631081.png)
![N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine](/img/structure/B14631083.png)
![2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide](/img/structure/B14631084.png)
![1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea](/img/structure/B14631092.png)


